(E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01) is a synthetic compound developed through bioisosteric modifications of a hybrid prototype derived from fragments of indomethacin and paracetamol. [] It belongs to the class of acrylamides, characterized by the presence of a vinyl group conjugated with an amide group. JMPR-01 is being investigated for its potential anti-inflammatory properties. []
While specific molecular structure data is limited within the provided literature, molecular docking studies have been conducted with JMPR-01, suggesting its structure allows for interaction with targets such as leukotriene A4 hydrolase (LT-A4-H), phosphodiesterase 4B (PDE4B), and inducible nitric oxide synthase (iNOS). []
The primary application of (E)-2-Cyano-N,3-diphenylacrylamide currently under scientific investigation is its potential use as an anti-inflammatory agent. [] In vivo studies utilizing a carrageenan-induced paw edema model demonstrated significant edema reduction with JMPR-01, comparable to the effects of dexamethasone. [] Similarly, in a zymosan-induced peritonitis model, JMPR-01 significantly inhibited leukocyte migration, highlighting its potential in mitigating inflammatory responses. []
CAS No.: 228113-66-4
CAS No.: 137705-39-6
CAS No.: 103-12-8
CAS No.: 10028-14-5
CAS No.: 13538-21-1
CAS No.: 720-00-3